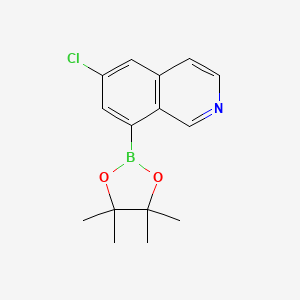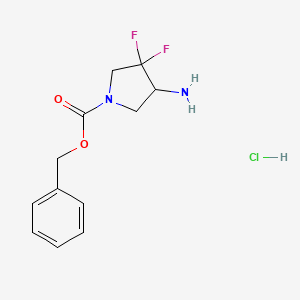
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Amination: The amino group is introduced via reductive amination or other suitable methods.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated molecules with biological systems, including enzyme binding and metabolic pathways.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Chemical Biology: The compound is utilized in chemical biology to study the effects of fluorine substitution on biological activity and molecular recognition.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The benzyl and amino groups contribute to the overall molecular recognition and binding properties, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,3-difluoropyrrolidine-1-carboxylate: Similar structure but lacks the amino group.
3,3-Difluoropyrrolidine hydrochloride: Similar core structure but without the benzyl and amino groups.
Uniqueness
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is unique due to the combination of the benzyl, amino, and difluoropyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClF2N2O2 |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H |
InChI Key |
DNAVLVCRAVKOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)

![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
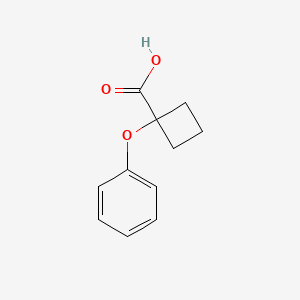
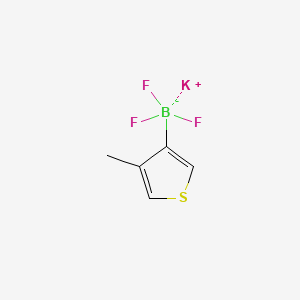
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
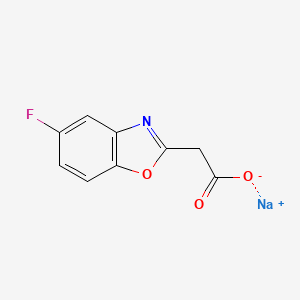

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

